REACTION_CXSMILES
|
FC(F)(F)C([NH:5][CH2:6][C:7]1[C:8]([Cl:17])=[C:9]([C:13]([Cl:16])=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11])=O.CO.[OH-].[Na+].Cl>O>[NH2:5][CH2:6][C:7]1[C:8]([Cl:17])=[C:9]([C:13]([Cl:16])=[CH:14][CH:15]=1)[C:10]([OH:12])=[O:11] |f:2.3|
|
Name
|
3-(trifluoromethylcarbonylamino-methyl)-2,6-dichloro-benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NCC=1C(=C(C(=O)O)C(=CC1)Cl)Cl)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated i
|
Type
|
ADDITION
|
Details
|
and the residue was diluted with 50 mL MeOH
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C(=C(C(=O)O)C(=CC1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |